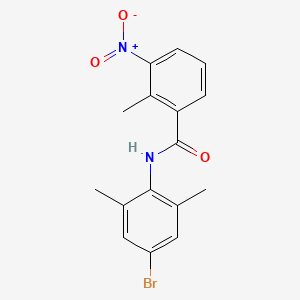![molecular formula C26H28N4O6 B5153886 3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione], commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a derivative of thalidomide and is a potent immunomodulatory and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. MPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, MPP has been shown to modulate the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of MPP is not fully understood. However, it is believed that MPP exerts its immunomodulatory and anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. MPP also inhibits the activity of TNF-α, a pro-inflammatory cytokine, and enhances the production of IL-10, an anti-inflammatory cytokine.
Biochemical and Physiological Effects:
MPP has been shown to have several biochemical and physiological effects. MPP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. MPP also modulates the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines. Additionally, MPP has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments. MPP is readily available and can be synthesized easily. MPP is also stable and can be stored for extended periods without degradation. However, MPP has some limitations for lab experiments. MPP is highly hydrophobic and requires the use of organic solvents for its preparation and administration. Additionally, MPP has low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on MPP. First, further studies are needed to elucidate the exact mechanism of action of MPP. Second, the potential therapeutic applications of MPP in various diseases need to be explored further. Third, the development of new formulations of MPP that improve its solubility and bioavailability is needed. Finally, the safety and toxicity of MPP need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, MPP is a potent immunomodulatory and anti-inflammatory agent that has gained significant attention in scientific research. MPP has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPP have been discussed in this paper. Further research is needed to fully understand the potential of MPP for clinical use.
Métodos De Síntesis
MPP is synthesized by reacting two molecules of thalidomide with one molecule of piperazine in the presence of a base. The reaction proceeds through the nucleophilic substitution of the imide group of thalidomide with the piperazine ring, resulting in the formation of MPP.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-35-19-7-3-5-17(13-19)29-23(31)15-21(25(29)33)27-9-11-28(12-10-27)22-16-24(32)30(26(22)34)18-6-4-8-20(14-18)36-2/h3-8,13-14,21-22H,9-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQCMMBRALZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenol](/img/structure/B5153814.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)